(S)-Indacaterol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

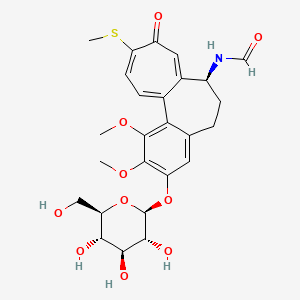

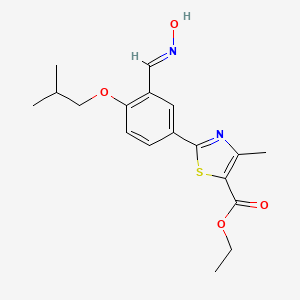

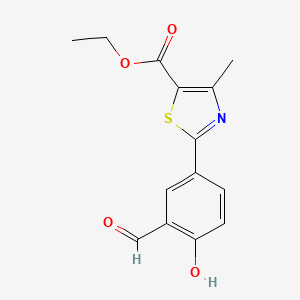

(S)-Indacaterol is a long-acting beta2-adrenergic receptor agonist (LABA) used in the treatment of chronic obstructive pulmonary disease (COPD). It is a bronchodilator that works by relaxing the muscles in the airways, making it easier to breathe. (S)-Indacaterol is a promising drug that has shown great potential in the treatment of COPD.

Applications De Recherche Scientifique

Indacaterol is an effective long-acting inhaled β2-agonist for the treatment of COPD. It provides 24-hour bronchodilation with once-daily dosing and has a fast onset of action. It significantly improves symptoms and health status in COPD patients compared to placebo and other treatments like formoterol and salmeterol (Dahl et al., 2010), (Kornmann et al., 2010), (Donohue et al., 2010).

Its pharmacogenetic characterization shows that indacaterol is effective in recombinant cells expressing common polymorphic variants of the human β2‐adrenoceptor, suggesting a broad efficacy across different genetic backgrounds (Sayers et al., 2009).

Indacaterol has demonstrated superior efficacy to twice-daily treatments like salmeterol in improving lung function and reducing symptoms in COPD patients (Korn et al., 2011).

In isolated human bronchi, indacaterol behaves as a long-acting β2-adrenoceptor agonist with high intrinsic efficacy and a faster onset of action compared to other similar drugs (Naline et al., 2007).

Indacaterol also has anti-inflammatory activity, inhibiting IgE-dependent responses in human lung mast cells (Scola et al., 2009).

It has been shown to improve exercise endurance and reduce lung hyperinflation in COPD patients (O’Donnell et al., 2011).

Indacaterol's pharmacological profile, including its impact on small airways in human and rat lung slices, demonstrates its suitability as a bronchodilator with a long duration of action and rapid onset (Sturton et al., 2008).

Indacaterol has been evaluated for its impact on quality of life and pulmonary function in COPD patients, showing significant improvements in these areas (Ohno et al., 2014).

Propriétés

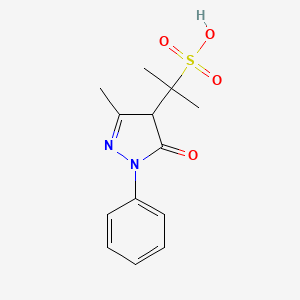

IUPAC Name |

5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3.ClH/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUXBAOWHVOGFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the clinical benefits of (S)-Indacaterol compared to Tiotropium in treating COPD patients, as demonstrated by the research?

A1: The research paper [] presents a 12-week, blinded study comparing (S)-Indacaterol and Tiotropium, both administered once daily, in patients with moderate-to-severe COPD. While both treatments showed similar efficacy in improving lung function (measured by forced expiratory volume in 1 second), (S)-Indacaterol demonstrated significantly greater improvements in patient-reported outcomes. [] These include:

- Improved Breathlessness: Patients treated with (S)-Indacaterol experienced greater improvements in the Transition Dyspnoea Index (TDI) total score, indicating better symptom relief related to breathlessness. []

- Enhanced Quality of Life: (S)-Indacaterol-treated patients reported greater improvements in the St. George's Respiratory Questionnaire (SGRQ) total score, reflecting a more significant positive impact on their overall quality of life. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)